Molecular Weight and Lipophilic Bulk Differentiation vs. N-Acetyl Analog (CAS 302821-63-2)
The 2-phenylacetyl substituent on the target compound adds 89.1 Da of molecular weight and a phenyl ring (estimated π = +1.5–2.0 logP units) compared to the simple N-acetyl analog N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide . This difference directly impacts Lipinski Rule-of-Five compliance: the target compound (MW ~364.7; predicted logP ~3.5–4.5) borders on Rule-of-Five violation thresholds, whereas the acetyl analog (MW 275.6; predicted logP ~1.5–2.0) sits comfortably within them . For CNS drug discovery programs where MW < 400 and logP < 5 are often desired, the target compound occupies a different and more lipophilic property space, making it non-interchangeable with the acetyl analog for permeability or tissue distribution studies.
| Evidence Dimension | Molecular Weight and Predicted logP |
|---|---|
| Target Compound Data | MW: 364.7 g/mol; Predicted logP: ~3.5–4.5 (estimated from class) |
| Comparator Or Baseline | N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)acetamide (CAS 302821-63-2): MW 275.6 g/mol; Predicted logP: ~1.5–2.0 |
| Quantified Difference | MW difference: +89.1 Da; logP difference: ~+2.0 units |
| Conditions | Predicted values based on molecular formula and class averages; not experimentally measured. |
Why This Matters
Procurement of the correct MW and logP is essential for maintaining consistent solubility, permeability, and target engagement in a given assay system.
